1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 1226447-63-7
Cat. No.: VC6159989
Molecular Formula: C18H18N4O2S3
Molecular Weight: 418.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226447-63-7 |
|---|---|
| Molecular Formula | C18H18N4O2S3 |
| Molecular Weight | 418.55 |
| IUPAC Name | 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24) |
| Standard InChI Key | RVDCKAKMFAUFMI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physico-Chemical Properties
Molecular Architecture
The compound features a piperidine-4-carboxamide backbone substituted at the 1-position with a 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl group and at the 4-position with an N-(1,3-thiazol-2-yl) carboxamide moiety . This arrangement creates a hybrid structure combining aromatic heterocycles (benzothiazole and thiazole) with a flexible piperidine scaffold, potentially enabling interactions with multiple biological targets.
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis likely follows a multi-step protocol analogous to related piperidine-benzothiazole hybrids :
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Piperidine-4-carboxamide Formation: Starting with piperidine-4-carboxylic acid, activation via EDC/HOBt followed by amide coupling with 2-aminothiazole yields the N-(thiazol-2-yl)piperidine-4-carboxamide intermediate .
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Benzothiazole Thioether Incorporation: Reaction of the piperidine nitrogen with 2-chloroacetyl chloride, followed by nucleophilic substitution using 2-mercaptobenzothiazole, installs the 2-(benzothiazol-2-ylsulfanyl)acetyl group.
Critical reaction conditions include:
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Microwave-assisted coupling at 80–100°C to enhance reaction rates .
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Anhydrous dichloromethane as solvent to minimize hydrolysis .
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Purification via silica gel chromatography, with typical yields of 46–71% for analogous compounds .
Structural Analogues and SAR Insights
Structure-activity relationship (SAR) studies on related dual sEH/FAAH inhibitors highlight the importance of:
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Sulfonyl/Sulfanyl Linkers: The thioether bridge in this compound may enhance metabolic stability compared to ester or amide linkages .
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Heterocyclic Substitutents: Benzothiazole and thiazole rings contribute to π-π stacking with enzyme active sites, as observed in FAAH inhibitors like PF-750 .
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Piperidine Conformation: The 4-carboxamide group likely induces a chair conformation, optimizing hydrophobic interactions .
Research Challenges and Future Directions
Current Limitations
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Absence of In Vivo Data: No studies verify toxicity, pharmacokinetics, or efficacy in animal models.
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Selectivity Concerns: Dual inhibition of FAAH/sEH could lead to off-target effects, necessitating isoform-specific assays .
Recommended Studies
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Enzymatic Screening: Prioritize FAAH, sEH, and MAGL inhibition assays to identify primary targets.
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Crystallography: Co-crystallization with FAAH could guide rational optimization of the benzothiazole-thioether moiety.
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Proteomic Profiling: Identify off-target interactions using affinity chromatography-mass spectrometry.
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